REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[N:6][C:7]=1[O:8][CH2:9][CH:10]([CH3:12])[CH3:11].C(OO)(=[O:18])C>C(O)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:18])[CH:5]=[N:6][C:7]=1[O:8][CH2:9][CH:10]([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1OCC(C)C)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Name
|
peracetic acid
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracetic acid
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 40 minutes after which time the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 0° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with sodium thiosulphate solution (15 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1OCC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |